molecular formula C6H8FN B12772861 Aniline hydrofluoride CAS No. 542-13-2

Aniline hydrofluoride

Cat. No.: B12772861
CAS No.: 542-13-2
M. Wt: 113.13 g/mol
InChI Key: FMKDDEABMQRAKW-UHFFFAOYSA-N
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Description

Aniline hydrofluoride is an organic compound consisting of aniline and hydrofluoric acid. Aniline, also known as phenylamine or aminobenzene, is an aromatic amine with the formula C6H5NH2. When combined with hydrofluoric acid, it forms this compound, a compound that has significant applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aniline hydrofluoride can be synthesized by reacting aniline with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrofluoric acid, which is highly corrosive. The general reaction is as follows: [ \text{C6H5NH2} + \text{HF} \rightarrow \text{C6H5NH2·HF} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the careful addition of hydrofluoric acid to aniline in a reaction vessel equipped with proper safety measures. The reaction is exothermic, and temperature control is crucial to prevent any hazardous situations. The resulting product is then purified and stored under appropriate conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: Aniline hydrofluoride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nitro compounds or quinones.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino group activates the benzene ring towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitro groups are introduced under acidic or basic conditions.

Major Products:

    Oxidation: Nitrobenzene, benzoquinone.

    Reduction: Cyclohexylamine.

    Substitution: Halogenated anilines, sulfonated anilines.

Scientific Research Applications

Aniline hydrofluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: Aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of dyes, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of aniline hydrofluoride involves its ability to donate and accept protons, making it a versatile reagent in various chemical reactions. The amino group in aniline can participate in hydrogen bonding and nucleophilic substitution reactions, while the hydrofluoric acid component can act as a source of fluoride ions, facilitating fluorination reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

    Aniline hydrochloride: Aniline combined with hydrochloric acid.

    Aniline sulfate: Aniline combined with sulfuric acid.

    Fluoroanilines: Aniline derivatives with fluorine substituents on the aromatic ring.

Comparison: Aniline hydrofluoride is unique due to the presence of hydrofluoric acid, which imparts distinct reactivity, particularly in fluorination reactions. Compared to aniline hydrochloride and aniline sulfate, this compound is more reactive towards electrophilic substitution due to the activating effect of the fluoride ion. Fluoroanilines, on the other hand, are structurally similar but differ in their specific substitution patterns and reactivity.

Properties

CAS No.

542-13-2

Molecular Formula

C6H8FN

Molecular Weight

113.13 g/mol

IUPAC Name

aniline;hydrofluoride

InChI

InChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H

InChI Key

FMKDDEABMQRAKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N.F

Origin of Product

United States

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